Naphtho[2,3-D]thiazol-2-amine Naphtho[2,3-D]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 39608-20-3
VCID: VC18694082
InChI: InChI=1S/C11H8N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H2,12,13)
SMILES:
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol

Naphtho[2,3-D]thiazol-2-amine

CAS No.: 39608-20-3

Cat. No.: VC18694082

Molecular Formula: C11H8N2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[2,3-D]thiazol-2-amine - 39608-20-3

Specification

CAS No. 39608-20-3
Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
IUPAC Name benzo[f][1,3]benzothiazol-2-amine
Standard InChI InChI=1S/C11H8N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H2,12,13)
Standard InChI Key OEQDMJGSYIMBMS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)N=C(S3)N

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The core structure of naphtho[2,3-D]thiazol-2-amine consists of a naphthalene ring fused to a thiazole moiety at the 2,3-positions. The thiazole ring contains sulfur and nitrogen atoms, which contribute to its electronic delocalization and hydrogen-bonding capabilities. X-ray crystallography of related derivatives, such as 4-bromo-naphtho[2,3-D]thiazol-2-amine, confirms planar geometry with bond lengths of 1.719–1.752 Å for C–S and 1.305–1.364 Å for C–N .

Physicochemical Characteristics

  • Molecular Weight: 200.26 g/mol

  • LogP: 2.1 (indicating moderate lipophilicity)

  • Polar Surface Area: 95.1 Ų (suggesting good solubility in polar solvents) .
    The compound exhibits a melting point range of 210–215°C and stability under ambient conditions, making it suitable for diverse synthetic applications .

Synthesis and Structural Characterization

Conventional Synthesis Routes

The most reported method involves reacting 2-amino-3-chloronaphthalene-1,4-dione with sulfur donors. For example:

  • Sulfur Monochloride Method: Treatment with S₂Cl₂ and tertiary amines (e.g., DABCO) in chlorobenzene yields naphtho[2,3-D]thiazol-2-amine derivatives at 35–81% efficiency .

  • Oxidative Cyclization: 2-(Methylthio)naphtho[2,3-D]thiazole-4,9-dione undergoes oxidation with mCPBA to form sulfinyl intermediates, which react with amines (e.g., piperazine) to introduce substituents at the 2-position .

Advanced Strategies

MethodReagentsYield (%)Reference
S₂Cl₂ cyclizationDABCO, chlorobenzene35–81
mCPBA oxidationPiperazine, DMSO50–68
CuCl cross-couplingEthynylimidazothiazoles70–85
DerivativeTarget Organism/Cell LineActivity (IC₅₀/MIC)Reference
PNTS. aureus1.25 μg/mL
4-Bromo derivativeHeLa cells1.2 μM
NSC631527MDA-MB-2310.8 μM

Applications in Materials Science

Organic Photoelectric Devices

Naphtho[2,3-D]thiazol-2-amine derivatives function as green-light absorbers in organic photodiodes. Their fused aromatic system enhances charge carrier mobility, achieving external quantum efficiencies (EQE) of 15–20% in prototype devices .

Semiconductor Properties

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.1 eV, suitable for hole-transport layers in perovskite solar cells .

Photophysical Properties and Fluorescence Studies

Solvatochromic Effects

Substituents at the 2-position induce bathochromic shifts in emission spectra. For example:

  • Morpholine Derivative: λ<sub>em</sub> = 610 nm in DMSO (Stokes shift = 120 nm) .

  • Piperazine Derivative (PNT): Quantum yield (Φ) = 0.45 in solid state, enabling use as a blue-green fluorescent probe .

Table 3: Photophysical Data

Compoundλ<sub>abs</sub> (nm)λ<sub>em</sub> (nm)Φ
PNT3704900.45
Morpholine derivative4206100.32

Future Directions and Research Opportunities

  • Drug Development: Optimize pharmacokinetics via prodrug strategies or nanoparticle encapsulation to enhance bioavailability .

  • Materials Innovation: Explore doped polymers for flexible electronics, leveraging high thermal stability (T<sub>d</sub> > 300°C) .

  • Mechanistic Studies: Elucidate redox mechanisms in antimicrobial activity using electron paramagnetic resonance (EPR) .

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